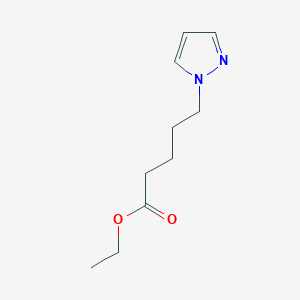

Ethyl 5-(1-Pyrazolyl)pentanoate

Description

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

ethyl 5-pyrazol-1-ylpentanoate |

InChI |

InChI=1S/C10H16N2O2/c1-2-14-10(13)6-3-4-8-12-9-5-7-11-12/h5,7,9H,2-4,6,8H2,1H3 |

InChI Key |

DQRMNGWBWXVXMF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCN1C=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Stepwise Procedure:

| Step | Reaction Description | Conditions | Reagents & Solvents | Notes |

|---|---|---|---|---|

| 1 | Preparation of 1-Pyrazolylalkane Intermediate | Reflux | Pyrazole, alkyl halide (e.g., 5-bromopentanoic acid ester), base (potassium carbonate or sodium hydride) | Use polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution. |

| 2 | Esterification to Ethyl Ester | Reflux with ethanol | Carboxylic acid or acid derivatives | Acid catalysis with sulfuric acid enhances ester formation. Purification via distillation or recrystallization yields high purity products. |

Research Findings:

This approach is supported by patent CN108137535B, which describes alkylation of heterocyclic compounds with halogenated esters under basic conditions, emphasizing the importance of solvent choice and base strength for optimizing yield.

Cyclization of Diazo Compounds with Methylene Carbonyl Derivatives

Overview:

A more advanced route involves the cyclization of diazo compounds with carbonyl derivatives, leading to pyrazole formation, subsequently functionalized at the pentanoate chain.

Reaction Pathway:

- Starting materials: Ethyl diazoacetate reacts with appropriate ketones or aldehydes bearing a pentanoate chain.

- Catalysts: Basic conditions using DBU or sodium hydride.

- Solvent: Acetonitrile or DMSO.

Procedure Summary:

| Step | Reaction | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Formation of Pyrazolone Intermediate | Stirring at room temperature | Ethyl diazoacetate, ketone | Controlled addition prevents side reactions. |

| 2 | Cyclization to Pyrazole | Heating | Base (DBU), solvent | Cyclization occurs via nucleophilic attack, forming the pyrazole ring at the 1-position. |

| 3 | Functionalization at 5-Position | Alkylation | Alkyl halide (pentanoate derivative) | Yields the target compound with high regioselectivity. |

Research Data:

This method aligns with synthetic strategies used for heterocyclic compounds in recent literature, emphasizing the importance of reaction conditions such as temperature, base strength, and solvent polarity for optimizing yields.

Multi-step Synthesis via Nucleophilic Substitution and Esterification

Overview:

This approach involves initial synthesis of a suitable pyrazolyl precursor, followed by nucleophilic substitution at the 5-position of the pentanoate chain, and subsequent esterification.

Key Steps:

Preparation of 1-Pyrazolylpentanoic Acid:

Synthesis via condensation of hydrazine derivatives with β-ketoesters, followed by oxidation.Esterification:

Conversion of the acid to the ethyl ester using ethanol and catalytic sulfuric acid under reflux conditions.

Reaction Conditions & Notes:

| Reaction | Conditions | Reagents | Notes |

|---|---|---|---|

| Acid to ester | Reflux | Ethanol, H₂SO₄ | Ensures high yield and purity. |

| Purification | Recrystallization | Solvent varies | Ensures removal of impurities. |

Research Findings:

This classical esterification route is well-documented in organic synthesis literature, with optimization of reaction parameters (temperature, acid concentration) critical for high yields.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvents | Catalysts | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Alkylation & Esterification | Pyrazole, alkyl halide, base | DMF, ethanol | H₂SO₄ | 75-85% | Straightforward, scalable | Requires purification steps |

| Diazo Cyclization | Ethyl diazoacetate, ketone | Acetonitrile, DMSO | DBU, NaH | 65-78% | High regioselectivity | Sensitive to reaction conditions |

| Acid-Base Esterification | Pyrazolylpentanoic acid | Ethanol | H₂SO₄ | 80-90% | Classic method, high purity | Multi-step process |

Scientific Research Insights and Optimization Strategies

Reaction Conditions:

The choice of solvent significantly influences reaction rate and yield. Polar aprotic solvents like DMSO and acetonitrile facilitate nucleophilic substitutions and cyclizations.Base Strength and Type:

Strong bases such as sodium hydride or DBU are essential for deprotonation and activation of heterocyclic nitrogen atoms.Temperature Control:

Elevated temperatures (50–80°C) improve reaction kinetics but require careful monitoring to prevent side reactions.Purification Techniques: Recrystallization, column chromatography, and distillation are standard for obtaining high-purity compounds suitable for further research applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-Pyrazolyl)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazoline derivatives.

Substitution: Substitution reactions with electrophiles or nucleophiles can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylates, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

Ethyl 5-(1-Pyrazolyl)pentanoate has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is utilized in the development of new materials with unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(1-Pyrazolyl)pentanoate involves its interaction with specific molecular targets and pathways. For instance, in anti-cancer research, pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating gene expression and DNA fragmentation . The compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Benzimidazole derivatives (e.g., CAS 3543-76-8) are synthesized via multi-step condensation reactions, yielding high-purity intermediates for alkylating agents in oncology .

- Thiazole-substituted esters (e.g., Compound 24) exhibit lower synthetic yields (~31%) due to challenges in purifying reactive intermediates .

- Phenoxy and thiophene derivatives are often synthesized via electrophilic substitution or acylation, with applications in materials science (e.g., liquid crystals) .

Physicochemical and Functional Properties

Crystallography and Packing Behavior

Ethyl pentanoate derivatives with nitro-biphenyl or cyano-biphenyl terminal groups (e.g., NO2-Bi-4-S-E) crystallize in triclinic (P-1) or monoclinic (P2₁/c) space groups. Replacing terminal acid groups with esters eliminates hydrogen bonding, altering packing arrangements and thermal stability .

Pharmacological Activity

- Antimicrobial Activity: Ethyl 5-(3-chlorobenzoyl-2-methyl-5-nitro-1H-indol-1-yl)pentanoate (Compound 7.51) showed moderate antibacterial activity, attributed to nitro and chlorobenzoyl groups enhancing membrane permeability .

- Enzyme Inhibition : Benzimidazole derivatives (e.g., CAS 3543-76-8) are precursors to bendamustine, a DNA-alkylating chemotherapeutic agent .

Aroma and Solubility

Simpler ethyl pentanoate esters (e.g., ethyl pentanoate) are volatile aroma compounds in alcoholic beverages. Their oral release is influenced by ethanol concentration: polar derivatives (e.g., ethyl pentanoate) exhibit higher release in high-ethanol matrices due to reduced solubility, while non-polar analogs (e.g., ethyl decanoate) show the opposite trend .

Key Contrasts Among Analogs

- Bioactivity: Benzimidazole derivatives are pharmacologically active, whereas phenoxy/thiophene analogs are more relevant to materials science.

- Synthetic Complexity: Thiazole and indole derivatives require multi-step syntheses and chromatographic purification, unlike simpler phenoxy esters .

- Thermal Stability: Esters with rigid biphenyl groups (e.g., NO2-Bi-4-S-E) exhibit higher melting points than flexible aliphatic analogs .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 5-(1-Pyrazolyl)pentanoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation of pyrazole derivatives followed by esterification . For example, Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is synthesized via alkylation of indole with ethyl bromopentanoate, followed by esterification using acid catalysis (e.g., H₂SO₄) under reflux . Key factors include:

- Catalyst choice : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation steps .

- Purification : Distillation or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester linkage integrity (e.g., δ ~4.1 ppm for -OCH₂CH₃) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 237.12 for C₁₁H₁₆N₂O₂) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ confirm ester C=O stretching .

Advanced Research Questions

Q. How do reaction mechanisms differ for this compound under oxidative vs. hydrolytic conditions?

- Methodological Answer :

- Oxidation : The pentanoate chain undergoes oxidation to form ketones or carboxylic acids. For example, Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate oxidizes to a ketone derivative using KMnO₄ in acidic media, with reaction rates dependent on steric hindrance from substituents .

- Hydrolysis : Base-catalyzed hydrolysis (e.g., NaOH/EtOH) cleaves the ester bond, yielding 5-(1-pyrazolyl)pentanoic acid. Acidic hydrolysis is slower due to protonation of the nucleophile .

Q. What biological activities are associated with this compound derivatives, and how are these evaluated?

- Methodological Answer :

- Antimicrobial Assays : Similar esters (e.g., ethyl pentanoate) inhibit Bacillus subtilis via membrane disruption, assessed via disc diffusion and MIC assays .

- Enzyme Interaction Studies : Pyrazole derivatives are screened against targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (IC₅₀ values) .

- In Vivo Models : Rodent studies evaluate pharmacokinetics (e.g., bioavailability ~60% for lipophilic derivatives) .

Q. How can researchers resolve contradictions in reactivity data caused by substituent variations on the pyrazole ring?

- Methodological Answer :

- Comparative Analysis : For example, 2,4-difluoro-phenoxy derivatives show higher electrophilic substitution rates than methyl-substituted analogs due to fluorine’s electron-withdrawing effects .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in nucleophilic attacks, aligning with experimental HPLC yield data .

- Sensitivity Testing : Varying reaction parameters (e.g., temperature, solvent polarity) isolates substituent-specific effects .

Q. What computational strategies are effective for modeling the combustion or metabolic pathways of this compound?

- Methodological Answer :

- Kinetic Modeling : Jet-stirred reactor studies for ethyl pentanoate oxidation use detailed mechanisms (e.g., 522 species, 2719 reactions) to simulate CO₂ and H₂O formation pathways .

- Metabolic Pathway Prediction : Tools like GLORY or MetaPred map likely metabolites (e.g., hydroxylated pyrazoles) using QSAR models .

Key Considerations for Researchers

- Contradictory Data : Always cross-validate findings using orthogonal methods (e.g., NMR + MS) .

- Advanced Synthesis : Explore flow chemistry for scalable production of high-purity batches .

- Biological Screening : Prioritize derivatives with electron-deficient pyrazole rings for enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.